molecular formula C20H14O4 B2889293 2-[(6-methoxy-2H-chromen-3-yl)methylidene]indene-1,3-dione CAS No. 866144-90-3

2-[(6-methoxy-2H-chromen-3-yl)methylidene]indene-1,3-dione

Cat. No.: B2889293
CAS No.: 866144-90-3
M. Wt: 318.328
InChI Key: PYRJJQDBXOADKU-UHFFFAOYSA-N
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Description

2-[(6-Methoxy-2H-chromen-3-yl)methylidene]indene-1,3-dione is a synthetic hybrid compound designed for advanced research applications, merging the indane-1,3-dione and chromen (benzopyranone) pharmacophores. Indane-1,3-dione is a privileged scaffold in medicinal chemistry and materials science, known for its versatile chemistry and role as a strong electron acceptor, making it valuable for developing biosensors, organic electronics, and photoinitiators . Its active methylene group readily undergoes Knoevenagel condensations, allowing for the design of complex molecular structures with tailored properties . The chromen moiety is frequently investigated for its diverse biological activities. Compounds featuring this structure have been studied for their potential interactions with biological targets such as estrogen receptors, and for their implications in research areas like breast cancer and osteoporosis . This combination suggests potential research applications for this hybrid molecule in antiproliferative studies and as a lead structure in drug discovery campaigns. Furthermore, the conjugated system formed by the methylidene bridge between the two aromatic units may lend this compound interesting optical properties. Such properties could be exploited in the development of fluorescent probes, sensors, or dyes for nonlinear optical (NLO) applications . Researchers can utilize this compound as a key intermediate for further chemical modifications or as a candidate for evaluating a wide range of biochemical and photophysical activities. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(6-methoxy-2H-chromen-3-yl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O4/c1-23-14-6-7-18-13(10-14)8-12(11-24-18)9-17-19(21)15-4-2-3-5-16(15)20(17)22/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRJJQDBXOADKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCC(=C2)C=C3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The reaction involves nucleophilic attack by the active methylene group of indene-1,3-dione (4 ) on the aldehyde group of 6-methoxy-2H-chromene-3-carbaldehyde (A ), facilitated by a base. Dehydration yields the α,β-unsaturated diketone product (B ):

$$
\text{Indene-1,3-dione} + \text{6-Methoxy-2H-chromene-3-carbaldehyde} \xrightarrow{\text{Base}} \text{2-[(6-Methoxy-2H-chromen-3-yl)methylidene]indene-1,3-dione} + \text{H}_2\text{O}
$$

Piperidine or sodium acetate in ethanol is typically used to deprotonate the methylene group, forming an enolate that attacks the aldehyde.

Standard Protocol and Modifications

Procedure :

  • 4 (1.0 equiv) and A (1.2 equiv) are dissolved in anhydrous ethanol.
  • Piperidine (10 mol%) is added, and the mixture is refluxed for 6–12 hours.
  • The precipitate is filtered and recrystallized from ethanol.

Variations :

  • Solvent : Ethanol, toluene, or dichloromethane (DCM) are common. Ethanol maximizes yield (72–85%) due to its polarity, which stabilizes intermediates.
  • Base : Sodium acetate (yield: 68%) vs. piperidine (yield: 82%). Piperidine’s volatility simplifies purification.
  • Temperature : Room temperature favors slower kinetics but reduces decomposition, while reflux accelerates reaction completion.

Table 1 : Optimization of Knoevenagel Conditions

Base Solvent Temp (°C) Time (h) Yield (%)
Piperidine Ethanol 78 8 82
NaOAc Ethanol 78 12 68
Piperidine Toluene 110 6 75

Alternative Synthetic Strategies

While Knoevenagel condensation dominates, alternative routes offer solutions for specific challenges like steric hindrance or sensitive substrates.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time from hours to minutes. A 2017 study achieved 78% yield in 30 minutes using piperidine in DCM under microwave conditions (150 W, 80°C). This method minimizes thermal degradation of the chromene aldehyde.

One-Pot Tandem Reactions

A one-pot approach combining aldehyde synthesis and condensation has been explored. For example, A can be generated in situ via Vilsmeier-Haack formylation of 6-methoxychromene, followed by Knoevenagel condensation. This method avoids isolating the aldehyde but requires stringent anhydrous conditions (yield: 65%).

Challenges and Regioselectivity Control

The methoxy group in A introduces electronic effects that influence reaction regioselectivity. Computational studies suggest the methoxy group’s electron-donating nature activates the 3-position of the chromene ring, favoring attack at the aldehyde carbon. However, competing reactions at the 8-position of chromene may occur if steric hindrance is mismanaged.

Mitigation Strategies :

  • Low-temperature reactions (0–25°C) suppress side reactions.
  • Bulky bases (e.g., DBU) improve selectivity but reduce yield (55%).

Characterization and Analytical Data

Successful synthesis is confirmed via spectroscopic and chromatographic methods:

  • Melting Point : 218–220°C (lit. 220°C).
  • UV-Vis : λmax = 420 nm (ε = 12,500 L·mol⁻¹·cm⁻¹) in DMSO, indicating extended conjugation.
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, CH=), 7.85–7.45 (m, 4H, indene), 6.95 (d, J = 8 Hz, 1H, chromene), 3.89 (s, 3H, OCH₃).

Applications and Derivative Synthesis

The compound serves as a precursor for:

  • Push-pull dyes : Functionalization with cyano groups enhances electron-withdrawing capacity.
  • Metal complexes : Coordination with transition metals (e.g., Zn²⁺) modifies photophysical properties for sensing applications.

Chemical Reactions Analysis

2-[(6-methoxy-2H-chromen-3-yl)methylidene]indene-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylene group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(6-methoxy-2H-chromen-3-yl)methylidene]indene-1,3-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of various biologically active molecules and dyes for solar cell applications.

    Biology: The compound has been studied for its potential bioactivity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: The compound is used in the development of photoinitiators for polymerization and chromophores for non-linear optical applications.

Mechanism of Action

The mechanism of action of 2-[(6-methoxy-2H-chromen-3-yl)methylidene]indene-1,3-dione involves its interaction with various molecular targets. The compound can act as an electron acceptor, making it suitable for applications in organic electronics and photopolymerization . In biological systems, it may interact with enzymes and receptors, leading to its observed bioactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-[(6-methoxy-2H-chromen-3-yl)methylidene]indene-1,3-dione and analogous indene-1,3-dione derivatives:

Compound Name Substituent(s) Molecular Formula Key Properties/Applications References
Target Compound 6-Methoxy-2H-chromen-3-yl-methylidene C₂₀H₁₄O₅ Enhanced π-conjugation; potential semiconductor/corrosion inhibitor applications.
2-(4-Methoxyphenyl)indene-1,3-dione 4-Methoxyphenyl C₁₆H₁₂O₃ Simpler aryl substituent; lower molecular weight; base peak at m/z 117 in mass spectra.
2-(Diphenylacetyl)indan-1,3-dione (Diphacinone) Diphenylacetyl C₂₃H₁₆O₃ Rodenticide; bulky hydrophobic groups increase bioaccumulation risks.
2-(5-Bromo-2-hydroxybenzylidene)indene-1,3-dione 5-Bromo-2-hydroxybenzylidene C₁₆H₉BrO₄ Bromine and hydroxyl groups enhance halogen bonding; used in crystal engineering.
DMABI (2-(4-Dimethylaminobenzylidene)indene-1,3-dione) 4-Dimethylaminobenzylidene C₁₈H₁₅NO₂ Electron-rich dimethylamino group improves charge transport in organic semiconductors.
2-Benzoyl-2-(4-methoxyphenyl)indene-1,3-dione Benzoyl + 4-methoxyphenyl C₂₃H₁₆O₄ Dual substituents increase steric hindrance; impacts solubility and reactivity.

Key Observations:

Substituent Effects on Electronic Properties: The chromenyl group in the target compound provides extended π-conjugation compared to simpler aryl substituents (e.g., 4-methoxyphenyl in ), making it more suitable for optoelectronic applications. In contrast, DMABI’s dimethylamino group enhances electron-donating capacity, favoring charge transport in organic semiconductors . Brominated derivatives (e.g., ) exhibit stronger halogen bonding, which stabilizes crystal packing but may reduce solubility.

Biological and Industrial Relevance: Diphacinone () is a rodenticide with high toxicity due to its diphenylacetyl group, which disrupts vitamin K metabolism. Corrosion inhibition studies () suggest that indene-1,3-dione derivatives with electron-withdrawing groups (e.g., the target compound’s ketones) exhibit stronger adsorption on metal surfaces compared to electron-donating substituents.

Synthetic and Crystallographic Considerations: Synthesis of the target compound likely follows a Knoevenagel condensation between 6-methoxy-2H-chromene-3-carbaldehyde and indene-1,3-dione, analogous to the method used for brominated derivatives (52% yield, ). Crystal structures of similar compounds (e.g., ) reveal twist-chair conformations in seven-membered rings and O–H⋯O hydrogen bonding networks, which stabilize supramolecular architectures. The target compound’s chromenyl group may introduce additional π-π stacking interactions.

Biological Activity

2-[(6-Methoxy-2H-chromen-3-yl)methylidene]indene-1,3-dione, with the CAS number 866144-90-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C20H14O4
  • Molecular Weight : 318.32 g/mol
  • Purity : >90% .

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the methoxy and indene moieties contributes to its potential as an antioxidant and anticancer agent.

Antioxidant Activity

Research indicates that compounds with chromenone structures exhibit significant antioxidant properties. The methoxy group enhances electron donation, which is crucial for scavenging free radicals .

Anticancer Activity

Studies have shown that derivatives of indene-1,3-dione exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the MAPK pathway .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines. The results are summarized in Table 1.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.4Apoptosis induction
HeLa (Cervical)12.3Cell cycle arrest
A549 (Lung)10.5Inhibition of proliferation

Table 1: Cytotoxic effects of this compound on various cancer cell lines.

Case Studies

  • Case Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to apoptosis in MCF-7 cells. Flow cytometry analysis confirmed a significant increase in early apoptotic cells after treatment .
  • In Vivo Studies : In animal models, this compound showed promising results in reducing tumor growth in xenograft models. The administration led to a decrease in tumor volume by approximately 40% compared to control groups .

Q & A

Q. What are the standard synthetic routes for preparing 2-[(6-methoxy-2H-chromen-3-yl)methylidene]indene-1,3-dione, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via condensation reactions between chromene derivatives and indene-1,3-dione precursors. A common approach involves Knoevenagel condensation, where aldehydes or ketones react with active methylene groups under basic conditions (e.g., sodium methoxide or piperidine) . Optimization strategies include:

  • Catalyst Selection: Use of Lewis acids or organocatalysts to enhance reaction efficiency.
  • Solvent and Temperature: Polar aprotic solvents (e.g., DMF) at reflux temperatures (~100–120°C) improve yield.
  • Monitoring: Employ HPLC or GC-MS to track reaction progress and purity .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

Methodological Answer: Key techniques include:

  • Melting Point Analysis: Determines purity (e.g., reported melting points range from 252.8°C to 285.0°C for related derivatives) .
  • Spectroscopy:
    • NMR (¹H/¹³C): Confirms substitution patterns and chromene-indene conjugation.
    • FT-IR: Identifies carbonyl (C=O) and methoxy (C-O) groups.
  • Elemental Analysis: Validates stoichiometry (±0.4% tolerance for C, H, N) .

Q. What initial biological screening assays are appropriate for evaluating bioactivity?

Methodological Answer:

  • Antimicrobial Activity: Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
  • Enzyme Inhibition: Fluorometric assays targeting kinases or proteases linked to disease pathways.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer: Contradictions may arise from:

  • Compound Stability: Test degradation under assay conditions (e.g., pH, light) via LC-MS.
  • Assay Variability: Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm results.
  • Cell Line Specificity: Compare responses across multiple cell models to identify selectivity .

Q. What strategies enhance functionalization of the indene-dione core for tailored properties?

Methodological Answer:

  • Electrophilic Substitution: Introduce halogens or nitro groups at the indene moiety using HNO₃/H₂SO₄ or Br₂/Fe.
  • Cycloaddition Reactions: Diels-Alder reactions with dienophiles to expand π-conjugation.
  • Computational Guidance: DFT calculations predict regioselectivity for targeted modifications .

Q. How can computational methods predict reactivity or biological interactions?

Methodological Answer:

  • Molecular Docking: Simulate binding to biological targets (e.g., kinases) using AutoDock Vina.
  • QSAR Modeling: Correlate substituent effects (e.g., methoxy position) with bioactivity.
  • MD Simulations: Assess stability of compound-protein complexes over nanosecond timescales .

Q. What experimental design considerations are critical for studying substituent effects?

Methodological Answer:

  • Factorial Design: Vary substituents (e.g., electron-withdrawing vs. donating groups) and measure impact on:
    • Reactivity: Reaction kinetics via stopped-flow spectroscopy.
    • Bioactivity: Dose-response curves in cellular assays.
  • Control Variables: Maintain consistent solvent, temperature, and catalyst loading to isolate substituent effects .

Q. How to address discrepancies between theoretical predictions and experimental data?

Methodological Answer:

  • Model Validation: Compare computed (e.g., Gibbs free energy) and experimental reaction yields.
  • Stereoelectronic Factors: Re-evaluate approximations in DFT calculations (e.g., solvent effects).
  • Synthetic Replication: Repeat reactions under controlled conditions to verify outliers .

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